molecular formula C12H10ClNO2S B2728096 (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate CAS No. 672949-83-6

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate

Cat. No.: B2728096
CAS No.: 672949-83-6
M. Wt: 267.73
InChI Key: LQGAMGRPRXLUHF-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is a chemical compound with the molecular formula C12H11ClNO2S and a molecular weight of 268.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a thiazole ring and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylbenzoic acid under specific conditions. One common method includes the use of a chlorinating agent to facilitate the reaction . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate
  • (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is unique due to the presence of the 2-methyl group on the benzoate ester, which can influence its reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8-4-2-3-5-10(8)11(15)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGAMGRPRXLUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324646
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672949-83-6
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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